molecular formula C13H20O2Si B13753339 [Dimethyl(2-phenylethyl)silyl]methyl acetate CAS No. 5356-96-7

[Dimethyl(2-phenylethyl)silyl]methyl acetate

Cat. No.: B13753339
CAS No.: 5356-96-7
M. Wt: 236.38 g/mol
InChI Key: YQYLDUXFRXASKY-UHFFFAOYSA-N
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Description

[Dimethyl(2-phenylethyl)silyl]methyl acetate is a chemical compound with the molecular formula C₁₃H₂₀O₂Si and a molecular weight of 236.382 g/mol It is characterized by its unique structure, which includes a silyl group attached to a phenylethyl moiety and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dimethyl(2-phenylethyl)silyl]methyl acetate typically involves the reaction of dimethyl(2-phenylethyl)silanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Dimethyl(2-phenylethyl)silanol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[Dimethyl(2-phenylethyl)silyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted silyl compounds.

Scientific Research Applications

[Dimethyl(2-phenylethyl)silyl]methyl acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.

    Biology: The compound can be utilized in the modification of biomolecules for enhanced stability and functionality.

    Industry: It is employed in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of [Dimethyl(2-phenylethyl)silyl]methyl acetate involves its interaction with various molecular targets. The silyl group can form stable bonds with other molecules, facilitating the formation of complex structures. The acetate group can undergo hydrolysis, releasing acetic acid and enabling further reactions. The phenylethyl moiety provides hydrophobic interactions, contributing to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • [Dimethyl(2-phenylethyl)silyl]methyl ether
  • [Dimethyl(2-phenylethyl)silyl]methyl chloride
  • [Dimethyl(2-phenylethyl)silyl]methyl alcohol

Uniqueness

Compared to similar compounds, [Dimethyl(2-phenylethyl)silyl]methyl acetate is unique due to its acetate group, which imparts distinct reactivity and potential applications. The presence of the acetate group allows for specific reactions that are not possible with other similar compounds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[dimethyl(2-phenylethyl)silyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2Si/c1-12(14)15-11-16(2,3)10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYLDUXFRXASKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC[Si](C)(C)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294518
Record name [dimethyl(2-phenylethyl)silyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-96-7
Record name NSC96871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [dimethyl(2-phenylethyl)silyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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